Oral Bioavailability: Org 43553 vs. hCG for Preclinical Dosing Route Selection
Org 43553 demonstrates high oral bioavailability in both rats and dogs, whereas hCG is not orally bioavailable and requires subcutaneous injection. Pharmacokinetic analyses revealed that Org 43553 achieved 79% oral bioavailability in rats and 44% in dogs following oral administration [1]. In contrast, hCG is a high-molecular-weight glycoprotein that cannot be absorbed via the gastrointestinal tract, mandating parenteral administration. This differential establishes Org 43553 as an essential tool for studies requiring oral dosing and as a benchmark for developing orally available LHCGR agonists.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 79% in rats; 44% in dogs |
| Comparator Or Baseline | hCG: 0% (not orally bioavailable; requires subcutaneous injection) |
| Quantified Difference | Org 43553 enables oral dosing; hCG does not |
| Conditions | Rat: 5 mg/kg IV vs. 50 mg/kg PO; Dog: 12.5 mg/kg IV vs. 50 mg/kg PO [1] |
Why This Matters
Enables oral administration for preclinical studies, eliminating the need for parenteral dosing and more closely modeling potential therapeutic convenience.
- [1] van de Lagemaat R, Timmers CM, Kelder J, van Koppen C, Mosselman S, Hanssen RG. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor. Hum Reprod. 2009 Mar;24(3):640-8. doi: 10.1093/humrep/den412. PMID: 19088107. View Source
